2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a fluorobenzyl group, an indoline carbonyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the Indoline Carbonyl Group: The indoline carbonyl group can be introduced via acylation reactions using indoline and suitable acylating agents such as acid chlorides or anhydrides.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. It can be modified to enhance its biological activity and selectivity towards specific targets.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one
- 2-(3-methylbenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one
- 2-(3-bromobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound a valuable candidate for further research and development.
Properties
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-6-3-4-14(12-16)13-24-19(25)9-8-17(22-24)20(26)23-11-10-15-5-1-2-7-18(15)23/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZJQOQOPIROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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